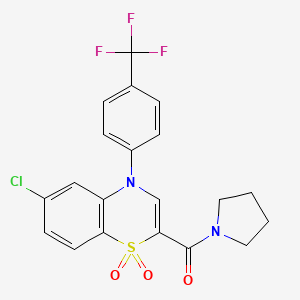

![molecular formula C19H11F4N3O2S2 B2939373 4-氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)-3-(三氟甲基)苯磺酰胺 CAS No. 912622-81-2](/img/structure/B2939373.png)

4-氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)-3-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazolo[5,4-d]thiazole is a type of heterocyclic compound that has been used in the synthesis of various materials . It has been used as a building block in the synthesis of conjugated microporous polymers (CMPs), which have emerged as multifaceted photocatalysts . These CMPs have properties that can be precisely tuned at the molecular level .

Synthesis Analysis

Thiazolo[5,4-d]thiazole has been synthesized and used as a cross-linker to modify poly(4-vinyl benzylchloride) microparticles (PVBC-MPs) thanks to its superior interaction with 4-vinyl benzyl chloride monomer containing an active –Cl atom . PVBC spherical microparticles were successfully synthesized by the suspension polymerization method .Molecular Structure Analysis

Thiazolo[5,4-d]thiazole is an electron-deficient compound that has been used as a linkage in the synthesis of heteroatom-doped conjugated polymers . These polymers have a tunable bandgap and have been synthesized using pillararenes as the electron-rich C2 symmetric nodes .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazole has been used in the synthesis of conjugated microporous polymers (CMPs) for green light-driven selective aerobic oxidation of amines . The CMPs were constructed via a solvothermal process .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-d]thiazole can vary depending on its use and the other compounds it is combined with. For example, when used as a linkage in the synthesis of heteroatom-doped conjugated polymers, these polymers have a tunable bandgap .科学研究应用

Photocatalysis

The compound is used in the design of conjugated microporous polymers (CMPs) which act as multifaceted photocatalysts . These CMPs are linked by electron-deficient thiazolo[5,4-d]thiazole units and can be tuned at the molecular level for enhanced visible light activity. They show remarkable performance in the green light-driven selective aerobic oxidation of amines , converting them to corresponding imines with molecular oxygen .

Environmental Sensing

A novel fluorescent coordination polymer incorporating the thiazolo[5,4-d]thiazole moiety has been developed for visual sensing of Hg(II) ions in aqueous solutions . The interaction between Hg(II) ions and the thiazolo[5,4-b]pyridin-2-yl ligand in the polymer leads to fluorescence quenching and a red shift, indicating a potential application in environmental monitoring and detection of mercury contamination .

Catalyst-Free Synthesis

The structure of the compound facilitates a catalyst-free synthesis approach for creating substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This environmentally friendly technique yields a wide range of carbamates with good-to-high efficiency, showcasing the compound’s utility in sustainable chemical synthesis .

Organic Transformations

Due to its ability to participate in donor-π-acceptor (D–π–A) type interactions, the compound is instrumental in designing CMPs for extensive visible light-driven selective organic transformations . This includes the synthesis of various organic compounds under green conditions, reducing the environmental impact of chemical processes .

未来方向

The use of thiazolo[5,4-d]thiazole in the synthesis of conjugated microporous polymers (CMPs) suggests potential future directions in the field of photocatalysis . These CMPs have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen (O2) over CMPs .

属性

IUPAC Name |

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F4N3O2S2/c20-15-8-7-13(10-14(15)19(21,22)23)30(27,28)26-12-5-3-11(4-6-12)17-25-16-2-1-9-24-18(16)29-17/h1-10,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITYLDDYNSIDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F4N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)

![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2939312.png)